2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide (BPOCA) is a heterocyclic compound that has been used in various scientific and research applications. BPOCA has been studied for its potential as an inhibitor of the enzyme tyrosine kinase, as well as its ability to interact with other proteins and enzymes. BPOCA has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of compounds similar to 2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide, revealing their potential antimicrobial activities. For instance, studies on the synthesis of novel sulphonamide derivatives, including compounds with structures related to the target compound, have demonstrated good antimicrobial properties (Fahim & Ismael, 2019). Similarly, research on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has shown these compounds to be active against selected microbial species (Gul et al., 2017).
Anticancer Properties
Several studies have synthesized and evaluated the anticancer properties of compounds structurally similar to the target compound. For example, the synthesis and evaluation of new long alkyl side chain acetamide derivatives have been explored as potential corrosion inhibitors, demonstrating their biological relevance (Yıldırım & Cetin, 2008). Additionally, compounds like N-(5-(4-methoxy-phenyl)-pyridin-2-yl)-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide have shown significant cytotoxicity against various cancer cell lines (Vinayak et al., 2014).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of the target compound are crucial for understanding their potential applications. Studies have focused on the synthesis of novel polyheterocyclic ring systems derived from similar compounds, highlighting their structural and antibacterial properties (Abdel‐Latif et al., 2019). Similarly, the preparation of 2-aryl and 2-aryloxymethyl imidazo[1,2-a]pyridines and related compounds, which are structurally analogous to the target compound, have been investigated for their potential in various applications (Sundberg et al., 1988).
properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-17-7-3-2-6-16(17)14-18(27)25-21(10-4-1-5-11-21)20-24-19(26-28-20)15-8-12-23-13-9-15/h2-3,6-9,12-13H,1,4-5,10-11,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRSVQLCHNMDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.